
Iristectorigenin A
Overview
Description
Iristectorigenin A is a natural isoflavone primarily isolated from the rhizomes of Belamcanda chinensis, a plant belonging to the Iridaceae family . This compound is known for its significant antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and anticancer activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Mechanism of Action
Iristectorigenin A exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase.
Anticancer Activity: this compound modulates various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Similar Compounds:
Tectorigenin: Another isoflavone found in the same plant family, known for its anti-inflammatory and anticancer properties.
Irigenin: A related compound with similar antioxidant and anticancer activities.
Irisflorentin: Another flavonoid with notable biological activities.
Uniqueness of this compound: this compound stands out due to its potent antioxidant activity and its ability to modulate multiple cellular pathways simultaneously. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Iristectorigenin A plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the creation of nitric oxide (NO) from LPS-activated RAW 264.7 cells. This inhibitory mechanism is achieved through the reduction in the expression of the nitric oxide synthase (iNOS) enzyme .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level . It influences cell function by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It amends several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation .
Dosage Effects in Animal Models
In animal models, specifically mice, it has been established that those administered with 125 mg/kg body weight of this compound survived . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iristectorigenin A involves several steps, typically starting from simpler flavonoid structures. The process often includes hydroxylation, methylation, and glycosylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from plant sources, particularly the rhizomes of Belamcanda chinensis. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). This method ensures the isolation of this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Iristectorigenin A undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPIWFQMLICCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192285 | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39012-01-6 | |
| Record name | Iristectorigenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



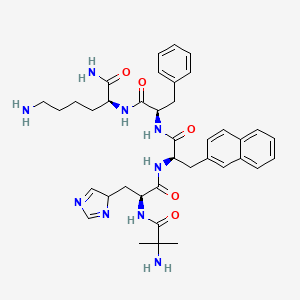
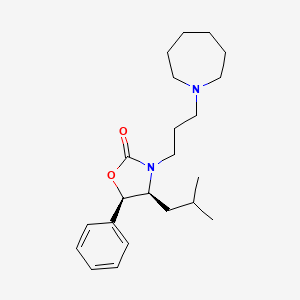

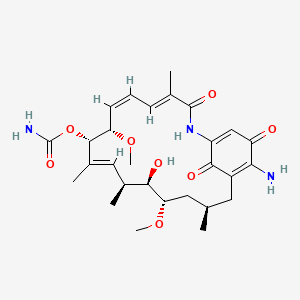
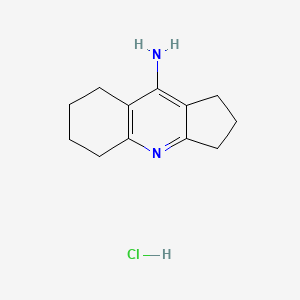
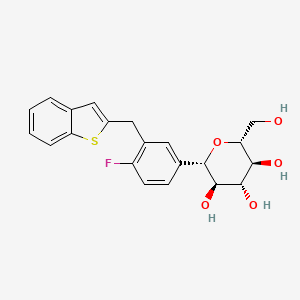
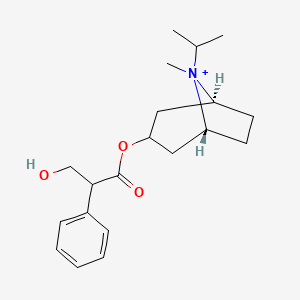


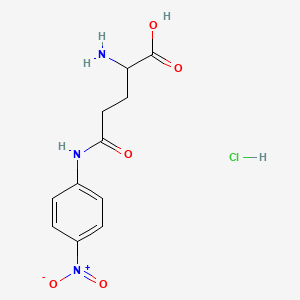
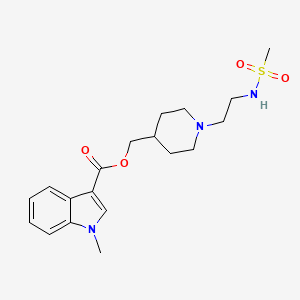
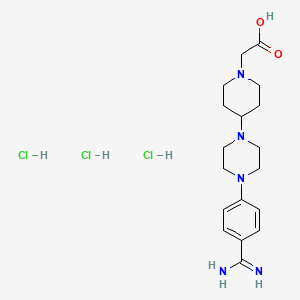
![(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B1672118.png)
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)